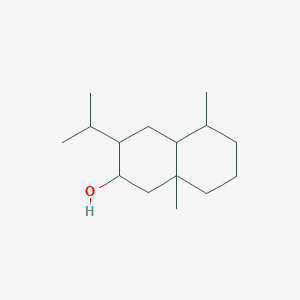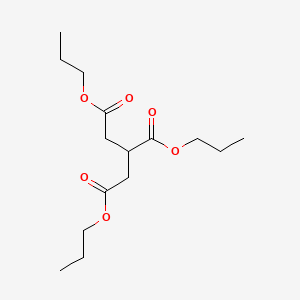
Tripropyl propane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripropyl propane-1,2,3-tricarboxylate is an organic compound that belongs to the class of tricarboxylates. It is a derivative of propane-1,2,3-tricarboxylic acid, where the carboxyl groups are esterified with propyl groups. This compound is known for its applications in various fields, including as a plasticizer in polymer industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tripropyl propane-1,2,3-tricarboxylate can be synthesized through the esterification of propane-1,2,3-tricarboxylic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of a suitable catalyst and maintaining the reaction temperature and pressure are crucial for achieving high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tripropyl propane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the propyl groups with other alcohols in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common and typically require strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate).
Major Products Formed
Hydrolysis: Propane-1,2,3-tricarboxylic acid and propanol.
Transesterification: New esters with different alcohol groups.
Oxidation: Oxidized derivatives of the ester.
Applications De Recherche Scientifique
Tripropyl propane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of polymers, enhancing their flexibility and durability.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed in the manufacturing of biodegradable plastics and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of tripropyl propane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme aconitase, thereby interfering with the Krebs cycle. This inhibition occurs because the compound binds to the active site of the enzyme, preventing the conversion of citric acid to isocitric acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
Citric Acid: A tricarboxylic acid with similar esterification properties.
Tricarballylic Acid: Another tricarboxylic acid with similar chemical behavior.
Propane-1,2,3-tricarboxylic Acid: The parent compound of tripropyl propane-1,2,3-tricarboxylate.
Uniqueness
This compound is unique due to its specific ester groups, which impart distinct physical and chemical properties. These properties make it particularly suitable as a plasticizer in polymer industries, offering advantages such as improved flexibility and reduced migration compared to other plasticizers.
Propriétés
Numéro CAS |
5333-54-0 |
|---|---|
Formule moléculaire |
C15H26O6 |
Poids moléculaire |
302.36 g/mol |
Nom IUPAC |
tripropyl propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C15H26O6/c1-4-7-19-13(16)10-12(15(18)21-9-6-3)11-14(17)20-8-5-2/h12H,4-11H2,1-3H3 |
Clé InChI |
WHOYOHVCRFPPSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)CC(CC(=O)OCCC)C(=O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


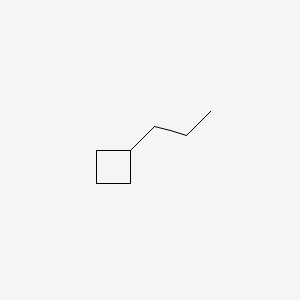
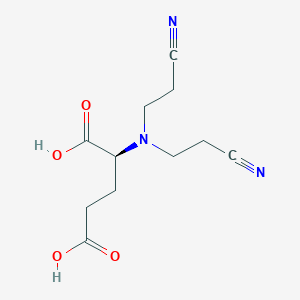

![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)
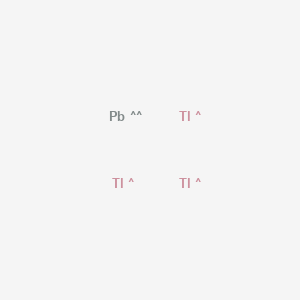
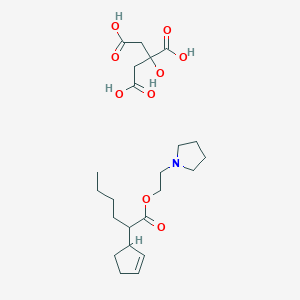


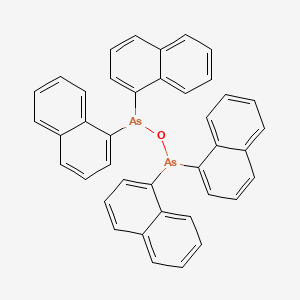
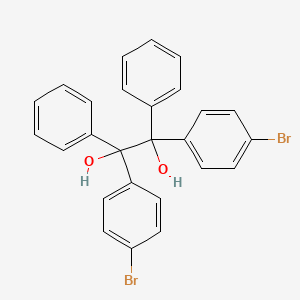
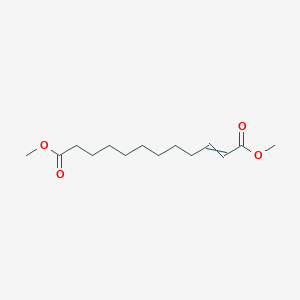
![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)
